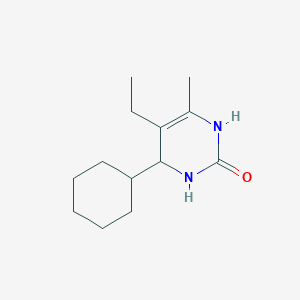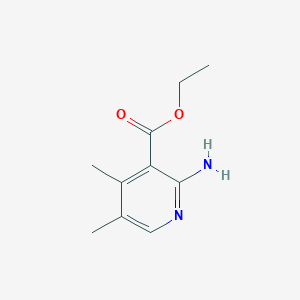![molecular formula C7H12N2 B13114266 1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)
1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole is a bicyclic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective, proceeding through a Hantzsch-type domino process that includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit protein methyltransferases and glycosyltransferases, which are enzymes involved in various cellular processes . The compound’s effects are mediated through binding to these enzymes, thereby modulating their activity and influencing cellular functions.
Comparación Con Compuestos Similares
1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:
Pyrrole: A simpler heterocyclic compound with a single five-membered ring containing one nitrogen atom.
Indole: A bicyclic compound with a fused benzene and pyrrole ring, known for its biological activity.
Pyrrolopyrazine: Another bicyclic compound with a fused pyrrole and pyrazine ring, used in pharmaceutical research.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12N2 |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-methyl-4,5,6,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole |
InChI |
InChI=1S/C7H12N2/c1-9-3-2-6-4-8-5-7(6)9/h2,7-8H,3-5H2,1H3 |
Clave InChI |
UTMPINXFUYMIAW-UHFFFAOYSA-N |
SMILES canónico |
CN1CC=C2C1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
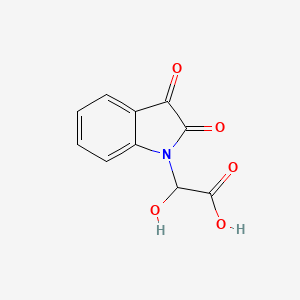

![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
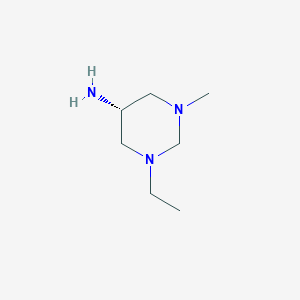
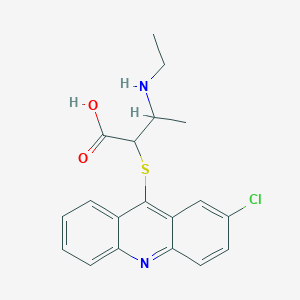


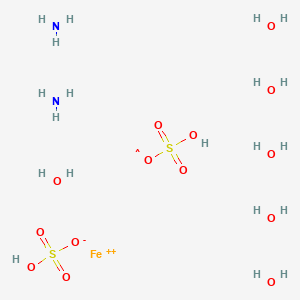
![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)
